molecular formula C4H11N3O2 B14650612 2-(2-Hydroxypropyl)hydrazine-1-carboxamide CAS No. 53464-22-5

2-(2-Hydroxypropyl)hydrazine-1-carboxamide

Cat. No.: B14650612
CAS No.: 53464-22-5
M. Wt: 133.15 g/mol
InChI Key: GWOKSGQTMKOHFT-UHFFFAOYSA-N
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Description

2-(2-Hydroxypropyl)hydrazine-1-carboxamide is a chemical compound that belongs to the class of hydrazine derivatives It is characterized by the presence of a hydrazine group (-NH-NH2) attached to a carboxamide group (-CONH2) and a hydroxypropyl group (-CH2CHOHCH3)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxypropyl)hydrazine-1-carboxamide typically involves the reaction of hydrazine with a suitable carboxylic acid derivative. One common method is the amidation of a carboxylic acid with hydrazine in the presence of a coupling reagent or catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or water to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale amidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxypropyl)hydrazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazine derivatives.

    Substitution: The hydroxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted hydrazine carboxamides.

Scientific Research Applications

2-(2-Hydroxypropyl)hydrazine-1-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of chemical sensors and as a precursor for the synthesis of functional materials.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxypropyl)hydrazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-(2-Hydroxypropyl)hydrazine-1-carboxamide can be compared with other hydrazine derivatives, such as:

    Hydrazine-1-carboxamide: Lacks the hydroxypropyl group, which may result in different chemical and biological properties.

    2-(2-Hydroxyethyl)hydrazine-1-carboxamide: Similar structure but with a hydroxyethyl group instead of hydroxypropyl, leading to variations in reactivity and applications.

    2-(2-Hydroxypropyl)hydrazine-1-thioamide:

Properties

CAS No.

53464-22-5

Molecular Formula

C4H11N3O2

Molecular Weight

133.15 g/mol

IUPAC Name

(2-hydroxypropylamino)urea

InChI

InChI=1S/C4H11N3O2/c1-3(8)2-6-7-4(5)9/h3,6,8H,2H2,1H3,(H3,5,7,9)

InChI Key

GWOKSGQTMKOHFT-UHFFFAOYSA-N

Canonical SMILES

CC(CNNC(=O)N)O

Origin of Product

United States

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